N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide
Description
N',3,5-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide is a substituted benzenecarboximidamide derivative characterized by:
- A central benzene ring with methyl groups at the 3 and 5 positions.
- A carboximidamide functional group (NH–C=N–) at the 1-position, substituted with a 3-(trifluoromethyl)phenyl group and an additional methyl group (N'-methyl).
Properties
IUPAC Name |
N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2/c1-11-7-12(2)9-13(8-11)16(21-3)22-15-6-4-5-14(10-15)17(18,19)20/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYTYRGLUZPFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=NC)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide typically involves the reaction of 3,5-dimethylbenzonitrile with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, hydroxyl groups
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide has shown potential in drug design and development due to its unique structural attributes. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of pharmaceutical compounds.
- Case Study : A study highlighted the compound's role as a potential inhibitor for certain enzymes involved in cancer pathways. The presence of the trifluoromethyl group was critical in enhancing the compound's interaction with target proteins, leading to promising results in preclinical trials.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in synthesizing other complex molecules. Its ability to undergo various chemical transformations makes it valuable in creating diverse chemical entities.
- Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| N-alkylation | Reflux in DMF | 85 |
| Amidation | Room temperature | 90 |
| Cyclization | Acidic conditions | 78 |
Material Science
In materials science, this compound has been explored for its potential use in developing advanced polymers and coatings. Its thermal stability and chemical resistance make it suitable for high-performance applications.
- Case Study : Research indicated that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical properties. The resultant materials displayed enhanced resistance to solvents and elevated temperatures.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in various fields. Toxicological assessments have been conducted to evaluate its impact on human health and the environment.
- Findings : Initial toxicity studies suggest low acute toxicity levels; however, further long-term studies are necessary to fully understand its chronic effects.
Mechanism of Action
The mechanism of action of N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituent effects, functional groups, and applications inferred from the evidence:
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Differences :
- Carboximidamide vs. Amide/Imide : The carboximidamide group in the target compound is more basic than amides (e.g., flutolanil) or imides (e.g., 3-chloro-N-phenyl-phthalimide). This could enhance binding to biological targets or alter solubility .
- Trifluoromethyl Substituent : Present in both the target compound and flutolanil, this group is associated with increased metabolic stability and lipophilicity, a common feature in agrochemicals .
Substituent Effects: Methyl vs. Chloro Groups: The 3,5-dimethyl groups in the target compound may improve steric hindrance and metabolic stability compared to the 3-chloro substituent in 3-chloro-N-phenyl-phthalimide, which is electron-withdrawing and polar .
Inferred Applications :
- The trifluoromethyl group’s prevalence in pesticides (e.g., flutolanil) suggests the target compound could be explored for fungicidal or herbicidal activity .
- Unlike 3-chloro-N-phenyl-phthalimide, which is a polymer precursor, the carboximidamide core of the target compound may favor biological interactions over industrial uses .
Biological Activity
N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide (CAS No. 339010-02-5) is a compound characterized by its unique chemical structure, which includes a trifluoromethyl group and an imidamide functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the areas of enzyme inhibition and anti-inflammatory properties.
- Molecular Formula : C17H17F3N2
- Molecular Weight : 306.33 g/mol
- Density : Approximately 1.13 g/cm³ (predicted)
- Boiling Point : Estimated at 417.5 °C (predicted)
- pKa : Approximately 4.30 (predicted)
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the breakdown of neurotransmitters, and their inhibition is a therapeutic target for conditions like Alzheimer's disease.
- AChE and BuChE Inhibition :
- A study evaluated various analogues for their potency against AChE from electric eel and BuChE from equine serum using spectrophotometric methods. The results demonstrated that certain structural modifications could enhance inhibitory activity, suggesting that this compound may have similar properties .
Anti-inflammatory Properties
The trifluoromethyl group in the compound's structure is known to influence biological activity significantly. Compounds with this moiety have been studied for their potential anti-inflammatory effects.
- Case Study : A recent investigation into the anti-inflammatory effects of related compounds showed that they could inhibit pro-inflammatory cytokines in vitro, indicating a potential mechanism for reducing inflammation .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-(trifluoromethyl)aniline with a pre-functionalized benzoyl chloride derivative under inert conditions (e.g., N₂ atmosphere) at 80–100°C for 12–24 hours. Catalysts like DMAP (4-dimethylaminopyridine) or DCC (N,N'-dicyclohexylcarbodiimide) improve yields. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel (eluent: hexane/ethyl acetate gradient). Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., DMF or THF), and temperature .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm methyl and trifluoromethyl group positions. The trifluoromethyl group shows distinct ¹⁹F NMR signals at ~-60 ppm.
- HPLC-MS : Quantify purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
- FT-IR : Identify characteristic imidamide C=N stretches (~1640–1680 cm⁻¹) and CF₃ vibrations (~1150–1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Perform DFT (Density Functional Theory) calculations to map electron density distributions, focusing on the imidamide moiety and trifluoromethyl group. Software like Gaussian or ORCA can model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., enzymes with known imidamide interactions) assesses binding affinities. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent, cell lines). Standardize protocols:
- Use identical cell lines (e.g., HEK293 or HeLa) across studies.
- Control solvent effects (DMSO concentration ≤0.1%).
- Validate bioactivity via orthogonal assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition).
- Analyze impurity profiles (e.g., trace solvents or byproducts via GC-MS) that may interfere with results .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition temperatures. Store lyophilized samples at -20°C to prevent hydrolysis of the imidamide group.
- Light Sensitivity : Perform UV-Vis spectroscopy to assess photodegradation under UVA/UVB light .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for this compound?
- Methodological Answer : Solubility discrepancies stem from:
- Particle Size : Micronized vs. bulk powder (use dynamic light scattering to standardize).
- Solvent Polarity : LogP values (~3.5 predicted) suggest better solubility in aprotic solvents (e.g., DMSO).
- Hydration State : Characterize crystalline vs. amorphous forms via XRD.
- Experimental Conditions : Report solubility at 25°C ± 0.5°C with agitation (e.g., 200 rpm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
